LY 206130

Description

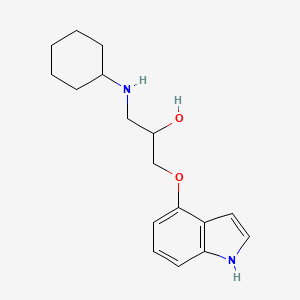

Structure

3D Structure

Properties

CAS No. |

127414-58-8 |

|---|---|

Molecular Formula |

C17H24N2O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-(cyclohexylamino)-3-(1H-indol-4-yloxy)propan-2-ol |

InChI |

InChI=1S/C17H24N2O2/c20-14(11-19-13-5-2-1-3-6-13)12-21-17-8-4-7-16-15(17)9-10-18-16/h4,7-10,13-14,18-20H,1-3,5-6,11-12H2 |

InChI Key |

PITGAFMHSKTZOO-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NCC(COC2=CC=CC3=C2C=CN3)O |

Canonical SMILES |

C1CCC(CC1)NCC(COC2=CC=CC3=C2C=CN3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(1H-indol-4-yloxy)-3-(cyclohexylamino)-2-propanol maleate LY 206130 LY 206130 maleate LY-206130 |

Origin of Product |

United States |

Foundational & Exploratory

The GSK-3 Inhibitor LY-2090314: A Technical Guide to its Mechanism of Action in Cancer Cells

Introduction: Targeting a Master Regulator in Oncology

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that has emerged as a critical signaling node in a multitude of cellular processes frequently dysregulated in cancer, including proliferation, apoptosis, and differentiation.[1] Its central role in orchestrating these pathways has positioned GSK-3 as a compelling therapeutic target. LY-2090314 is a potent and highly selective, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β, with IC50 values in the low nanomolar range.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of LY-2090314 in cancer cells, intended for researchers, scientists, and drug development professionals.

Core Mechanism: Direct Inhibition of GSK-3 and its Downstream Consequences

LY-2090314 exerts its anti-cancer effects through the direct inhibition of GSK-3, leading to the modulation of a complex network of downstream signaling pathways. The primary and most well-characterized consequence of GSK-3 inhibition by LY-2090314 is the activation of the canonical Wnt/β-catenin signaling pathway.[4]

The Wnt/β-Catenin Signaling Axis

In the absence of Wnt signaling, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, LY-2090314 prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus.[5] In the nucleus, β-catenin acts as a transcriptional co-activator, interacting with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of genes involved in cell fate, proliferation, and survival.[5]

Quantitative Analysis of LY-2090314 Activity

The potency of LY-2090314 has been demonstrated across various cancer cell lines. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line(s) | Reference(s) |

| IC50 (GSK-3α) | 1.5 nM | In vitro kinase assay | [2][3] |

| IC50 (GSK-3β) | 0.9 nM | In vitro kinase assay | [2][3] |

| Effective Concentration for β-catenin stabilization | 20 nM | A375 (Melanoma) | [6] |

| IC50 (Cell Viability) | ~10 nM | Melanoma cell lines | [4] |

Beyond Wnt/β-Catenin: Pleiotropic Effects on Cancer Signaling

The functional consequences of GSK-3 inhibition by LY-2090314 extend beyond the Wnt/β-catenin pathway, impacting other critical signaling networks implicated in cancer.

Crosstalk with PI3K/Akt/mTOR and NF-κB Signaling

GSK-3 is a key intersection point for multiple signaling pathways.[1] Its inhibition by LY-2090314 can influence:

-

PI3K/Akt/mTOR Pathway: GSK-3 can be inhibited by Akt, a central node in the PI3K pathway. Conversely, GSK-3 can also phosphorylate and regulate components of the mTOR pathway.[7] The net effect of LY-2090314 on this pathway can be context-dependent, but it contributes to the overall impact on cell growth and survival.

-

NF-κB Pathway: GSK-3 can regulate the activity of NF-κB, a key transcription factor involved in inflammation, immunity, and cell survival.[1] By inhibiting GSK-3, LY-2090314 can modulate NF-κB activity, which may contribute to its anti-cancer effects.

Induction of Apoptosis: A Key Anti-Cancer Outcome

A significant consequence of treating cancer cells with LY-2090314 is the induction of apoptosis, or programmed cell death. This is evidenced by the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP).[4] Mechanistically, the inhibition of GSK-3 by LY-2090314 leads to changes in the expression of key apoptosis-regulating proteins.[8]

-

Upregulation of Pro-Apoptotic Proteins: Increased levels of cleaved caspase-3 and cleaved PARP.

-

Downregulation of Anti-Apoptotic Proteins: Decreased levels of Cyclin D1, Mcl-1, and Survivin.

Experimental Protocols for Characterizing LY-2090314 Activity

The following protocols provide a framework for validating the mechanism of action of LY-2090314 in a laboratory setting.

Western Blot Analysis of β-catenin Stabilization and GSK-3 Phosphorylation

This protocol details the detection of changes in protein levels and phosphorylation status following LY-2090314 treatment.

1. Cell Culture and Treatment:

- Seed melanoma cells (e.g., A375) in 6-well plates and grow to 70-80% confluency.

- Treat cells with 20 nM LY-2090314 or vehicle control (DMSO) for various time points (e.g., 0, 2, 4, 8, 24 hours).

2. Protein Extraction:

- Wash cells with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Quantify protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

- Separate equal amounts of protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

- Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

- Total β-catenin (1:1000)

- Phospho-GSK-3β (Ser9) (1:1000)

- Total GSK-3β (1:1000)

- GAPDH (1:5000) as a loading control.

- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

1. Cell Plating:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

2. Compound Treatment:

- Treat cells with a serial dilution of LY-2090314 (e.g., 0.1 nM to 10 µM) for 72 hours.

3. MTT Incubation:

- Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

4. Solubilization and Measurement:

- Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

- Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection using Caspase-Glo® 3/7 Assay

This luminescent assay quantifies caspase-3 and -7 activity, key executioners of apoptosis.[9]

1. Cell Treatment:

- Plate cells in a white-walled 96-well plate and treat with LY-2090314 at various concentrations for 24-48 hours.

2. Assay Procedure:

- Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

- Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

- Mix on a plate shaker at 300-500 rpm for 30 seconds.

- Incubate at room temperature for 1-3 hours.

3. Luminescence Measurement:

- Measure luminescence using a plate-reading luminometer.

Therapeutic Implications and Future Directions

The potent and selective inhibition of GSK-3 by LY-2090314 presents a promising therapeutic strategy for certain cancers, particularly those with a dependency on pathways regulated by GSK-3. Clinical trials have investigated LY-2090314 both as a monotherapy and in combination with other anti-cancer agents.[10][11] While single-agent efficacy has been limited in some contexts, combination therapies have shown more promise, suggesting a role for LY-2090314 in overcoming drug resistance and enhancing the efficacy of standard chemotherapies.[2]

Future research should continue to explore the complex interplay between GSK-3 and other signaling pathways to identify predictive biomarkers for patient stratification and to design more effective combination therapies. A deeper understanding of the context-dependent roles of GSK-3 in different tumor types will be crucial for realizing the full therapeutic potential of inhibitors like LY-2090314.

References

-

A first-in-human phase I dose-escalation, pharmacokinetic, and pharmacodynamic evaluation of intravenous LY2090314, a glycogen synthase kinase 3 inhibitor, administered in combination with pemetrexed and carboplatin. (2015). PubMed. [Link]

-

A phase I dose-escalation, pharmacokinetic (PK), and pharmacodynamic (PD) evaluation of intravenous LY2090314 a GSK3 inhibitor administered in combination with pemetrexed and carboplatin. (2011). ASCO Publications. [Link]

-

A phase I dose-escalation, pharmacokinetic (PK), and pharmacodynamic (PD) evaluation of intravenous LY2090314 a GSK3 inhibitor administered in combination with pemetrexed and carboplatin. (n.d.). ASCO. [Link]

-

Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer. (2017). PMC. [Link]

-

Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. (n.d.). PMC - NIH. [Link]

-

MTT Cell Assay Protocol. (n.d.). HORTON. [Link]

-

GSK-3 as potential target for therapeutic intervention in cancer. (2014). Oncotarget. [Link]

-

The role of glycogen synthase kinase 3 (GSK3) in cancer with emphasis on ovarian cancer development and progression. (2020). ScienceDirect. [Link]

-

Overview of the main signaling pathways in which GSK-3 is involved. (n.d.). ResearchGate. [Link]

-

MTT (Assay protocol). (n.d.). Bio-protocol. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

The many faceted role of glycogen synthase kinase-3 (GSK-3) in T cells and cancer immunotherapy. (n.d.). ProBiologists. [Link]

-

Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. (n.d.). ASM Journals. [Link]

-

Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3. (2015). PLOS ONE. [Link]

-

LY2090314, Wnt/ß-Catenin pathway activator / GSK-3 inhibitor, 5mg, CAS# 603288-22-8. (n.d.). Bio-Connect. [Link]

-

LY2090314 decreased GSK-3 phosphorylation and attenuate apoptosis... (n.d.). ResearchGate. [Link]

-

Caspase-Glo® 3/7 Assay for Apoptosis Detection. (2022). Biocompare.com Kit/Reagent Review. [Link]

Sources

- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSK-3 as potential target for therapeutic intervention in cancer | Oncotarget [oncotarget.com]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. ascopubs.org [ascopubs.org]

- 11. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

What is the therapeutic target of LY-2090314?

An In-Depth Technical Guide to the Therapeutic Target of LY-2090314

Executive Summary

LY-2090314 is a potent, selective, and ATP-competitive small molecule inhibitor whose primary therapeutic target is Glycogen Synthase Kinase-3 (GSK-3).[1][2] This enzyme, existing as two highly homologous isoforms, GSK-3α and GSK-3β, is a critical serine/threonine kinase that functions as a key regulatory node in a multitude of cellular signaling pathways.[3][4][5] The principal mechanism of action for LY-2090314 involves the direct inhibition of GSK-3's kinase activity, which leads to the modulation of downstream pathways, most notably the canonical Wnt/β-catenin signaling cascade.[1][6] By preventing the GSK-3-mediated phosphorylation and subsequent degradation of β-catenin, LY-2090314 causes an accumulation of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes.[1][7] This guide provides a detailed exploration of GSK-3 as the therapeutic target of LY-2090314, the molecular consequences of its inhibition, and the experimental methodologies used to validate this mechanism from in vitro characterization to clinical investigation.

The Central Target: Glycogen Synthase Kinase-3 (GSK-3)

Initially discovered for its role in regulating glycogen synthase, GSK-3 is now understood to be a master regulator involved in a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism.[5][8] It is a constitutively active kinase in resting cells, and its activity is primarily regulated through inhibition by upstream signals, such as phosphorylation by Akt.[4][5]

GSK-3's role in oncology is complex and context-dependent, functioning as both a tumor suppressor and a proto-oncogene.[4][7]

-

Tumor Suppressive Role: In the canonical Wnt pathway, GSK-3 is a core component of the "β-catenin destruction complex," which also includes Axin and Adenomatous Polyposis Coli (APC).[8][9] This complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation, thereby keeping Wnt signaling off in the absence of a Wnt ligand.[7][9]

-

Oncogenic Role: In other contexts, GSK-3 can promote cancer cell survival and proliferation by modulating pathways such as NF-κB and by contributing to chemotherapy resistance.[3][9][10]

This dual functionality makes the therapeutic strategy of GSK-3 inhibition highly dependent on the specific cancer type and its underlying pathway dependencies. For certain malignancies, such as melanoma, hyper-activation of the Wnt/β-catenin pathway through GSK-3 inhibition has been shown to induce apoptosis and reduce tumor growth.[1][6]

LY-2090314: A Potent and Selective GSK-3 Inhibitor

LY-2090314 was developed as a potent and highly selective inhibitor of both GSK-3 isoforms.[11] Its efficacy is demonstrated by its low nanomolar inhibitory concentrations. The selectivity of a kinase inhibitor is a critical parameter for minimizing off-target effects and associated toxicities, a crucial aspect for any viable therapeutic agent.[12]

| Parameter | Value | Description | Source(s) |

| IC50 (GSK-3α) | 1.5 nM | The half-maximal inhibitory concentration against the GSK-3α isoform. | [1][13][14] |

| IC50 (GSK-3β) | 0.9 nM | The half-maximal inhibitory concentration against the GSK-3β isoform. | [1][13][14] |

| Selectivity | >10-fold | Highly selective for GSK-3 when tested against a large panel of other kinases. | [6] |

| Anti-proliferative IC50 (Melanoma) | 6.0 - 11.8 nM | Effective concentration range for inhibiting proliferation in melanoma cell lines. | [6] |

| Anti-proliferative IC50 (Non-Melanoma) | >430 nM | Demonstrates significantly less activity in other solid tumor cell lines. | [6] |

Core Therapeutic Mechanism: Activation of Wnt/β-Catenin Signaling

The primary therapeutic effect of LY-2090314 in responsive cancer types is mediated through its direct intervention in the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, LY-2090314 effectively dismantles the β-catenin destruction complex's ability to function.

Signaling Pathway Diagram

Caption: Integrated workflow for validating the mechanism of LY-2090314.

Protocol 1: In Vitro Kinase Inhibition Assay

Causality: This initial step is foundational. It directly tests the hypothesis that LY-2090314 physically interacts with and inhibits the enzymatic activity of GSK-3. Performing this in a purified, cell-free system isolates the drug-target interaction from confounding cellular factors.

Methodology:

-

Reagents: Recombinant human GSK-3α and GSK-3β enzymes, a suitable peptide substrate (e.g., a pre-phosphorylated peptide, as GSK-3 often requires a "priming" phosphate), ATP (radiolabeled or for use with luminescence-based detection), and LY-2090314 serial dilutions.

-

Reaction Setup: In a microplate, combine the GSK-3 enzyme, the peptide substrate, and varying concentrations of LY-2090314.

-

Initiation: Start the kinase reaction by adding a fixed concentration of ATP (typically at or near the Km for ATP to ensure competitive inhibition is accurately measured). Incubate at 30°C for a specified time.

-

Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™ (Promega), which measures ADP production as a proxy for kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of LY-2090314. Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Self-Validation/Trustworthiness: To ensure the inhibitor's specificity, the assay is repeated across a broad panel of other kinases. High selectivity for GSK-3 over other kinases provides strong evidence that the observed cellular effects are due to on-target activity. [6]

Protocol 2: Cellular Target Engagement via Western Blot

Causality: This experiment bridges the gap from a biochemical to a cellular context. It aims to prove that LY-2090314 can enter the cell and engage its target, GSK-3, leading to the predicted downstream molecular event: the stabilization of β-catenin.

Methodology:

-

Cell Culture: Plate a responsive cell line (e.g., A375 melanoma cells) and allow them to adhere overnight.

-

Treatment: Treat the cells with a dose range of LY-2090314 (e.g., 0-100 nM) for a set time course (e.g., 2, 4, 8, 24 hours).

-

Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate with a primary antibody against total β-catenin.

-

Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to verify equal protein loading.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Self-Validation/Trustworthiness: The expected result is a dose- and time-dependent increase in the intensity of the β-catenin band. [1][14]This directly validates that the inhibition of GSK-3 in the cellular milieu prevents β-catenin degradation.

Protocol 3: Functional Pathway Activation via qRT-PCR

Causality: This assay provides functional proof that the stabilization of β-catenin (observed in Protocol 2) is not a terminal event but leads to the activation of the Wnt signaling pathway. It measures the transcriptional output resulting from β-catenin's nuclear activity.

Methodology:

-

Cell Treatment: Treat cells with LY-2090314 as described in Protocol 2.

-

RNA Extraction: Isolate total RNA from the cell lysates using a column-based kit (e.g., RNeasy, Qiagen) or TRIzol reagent.

-

cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers specific for a Wnt target gene (Axin2 is the standard) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Run the qPCR reaction on a real-time PCR system.

-

-

Data Analysis: Calculate the relative change in Axin2 gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to an untreated control.

-

Self-Validation/Trustworthiness: A significant increase in Axin2 mRNA levels following treatment confirms that the accumulated β-catenin is transcriptionally active and has successfully activated the canonical Wnt pathway. [1][2]This provides a robust pharmacodynamic readout of target engagement.

Preclinical and Clinical Corroboration

The therapeutic hypothesis validated through in vitro experiments was further tested in preclinical and clinical settings.

-

In Vivo Efficacy: In animal models, such as A375 melanoma xenografts in mice, intravenous administration of LY-2090314 demonstrated single-agent activity in reducing tumor volume. [1][6]Furthermore, it elevated Axin2 gene expression in vivo, confirming on-target activity in a whole-organism setting. [1][14]* Clinical Trials: LY-2090314 has been evaluated in Phase I and II clinical trials for patients with advanced solid tumors and acute leukemia. [11][15][16]These studies established a manageable safety profile and determined the maximum tolerated dose. [11][16]While single-agent efficacy was limited in some cancer types, the studies confirmed that LY-2090314 could be safely combined with standard-of-care chemotherapies like pemetrexed and carboplatin. [11][15]Pharmacodynamic analyses of patient samples (PBMCs) showed a transient upregulation of β-catenin, confirming target engagement in humans at clinically relevant doses. [16]

Conclusion

The primary therapeutic target of LY-2090314 is unequivocally Glycogen Synthase Kinase-3 (GSK-3). Through potent and selective inhibition of GSK-3α and GSK-3β, LY-2090314 manipulates the canonical Wnt/β-catenin signaling pathway, leading to the stabilization of β-catenin and the activation of downstream target genes. A rigorous, multi-layered experimental approach, from biochemical assays to clinical trials, has validated this mechanism of action. While the clinical application of LY-2090314 continues to be explored, particularly in combination therapies, it stands as a clear and well-characterized example of targeted cancer therapy aimed at a critical cellular signaling node.

References

-

Atkinson J M, Rank K B, Zeng Y, et al. Activating the Wnt/β-catenin pathway for the treatment of melanoma–application of ly2090314, a novel selective inhibitor of glycogen synthase kinase-3. PLoS One, 2015, 10(4): e0125028.

-

McCubrey, J. A., Steelman, L. S., Bertrand, F. E., Davis, N. M., Sokolosky, M., Abrams, S. L., ... & Franklin, R. A. (2014). GSK-3 as potential target for therapeutic intervention in cancer. Oncotarget, 5(10), 2881.

-

Selleck Chemicals. LY2090314 | GSK-3 inhibitor.

-

MedchemExpress. LY2090314 | GSK-3 Inhibitor.

-

Kovacevic, Z., De Bortoli, M., & Bernhardt, G. (2021). The role of glycogen synthase kinase 3 (GSK3) in cancer with emphasis on ovarian cancer development and progression: A comprehensive review. International Journal of Molecular Sciences, 22(11), 5673.

-

Cayman Chemical. LY2090314 (CAS Number: 603288-22-8).

-

Probechem Biochemicals. LY2090314 | GSK-3 inhibitor.

-

Walz, A., Ugolkov, A., Chandra, S., & O'Hallaren, A. (2017). Molecular pathways: revisiting glycogen synthase kinase-3β as a target for the treatment of cancer. Clinical Cancer Research, 23(8), 1891-1897.

-

Markowitz, J. N., Pireddu, R., & Gusev, Y. (2021). The Landscape of Glycogen Synthase Kinase-3 Beta Genomic Alterations in Cancer. Cancers, 13(2), 183.

-

Patsnap Synapse. What GSK-3 inhibitors are in clinical trials currently?

-

Cortes, J. E., Rizzieri, D. A., Winer, E. S., ... & Advani, A. S. (2016). An open-label phase 2 study of glycogen synthase kinase-3 inhibitor LY2090314 in patients with acute leukemia. Leukemia & lymphoma, 57(8), 1800-1806.

-

Walz, A. C., & O'Hallaren, A. (2021). The many faceted role of glycogen synthase kinase-3 (GSK-3) in T cells and cancer immunotherapy. ProBiologists.

-

Mathuram, T. L., Ka-Lai, A. C., & Ravindranath, A. (2018). Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro. BMC cancer, 18(1), 1-10.

-

Gray, J. E., Infante, J. R., Brail, L. H., ... & Imedio, E. R. (2015). A first-in-human phase I dose-escalation, pharmacokinetic, and pharmacodynamic evaluation of intravenous LY2090314, a glycogen synthase kinase 3 inhibitor, administered in combination with pemetrexed and carboplatin. Investigational new drugs, 33, 1187-1196.

-

Gray, J. E., Infante, J. R., Brail, L. H., ... & Imedio, E. R. (2011). A phase I dose-escalation, pharmacokinetic (PK), and pharmacodynamic (PD) evaluation of intravenous LY2090314 a GSK3 inhibitor administered in combination with pemetrexed and carboplatin. Journal of Clinical Oncology, 29(15_suppl), 3045-3045.

-

Al-Katib, A. M., & Mohammad, R. M. (2021). Lithium and Therapeutic Targeting of GSK-3. International Journal of Molecular Sciences, 22(3), 1279.

-

APExBIO. LY2090314 - Potent GSK-3 Inhibitor for Research.

-

MDPI. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer.

-

Wang, H., Lu, B., Li, L., Chen, D., & Zhang, J. (2020). Glycogen synthase kinase 3β in tumorigenesis and oncotherapy (Review). Oncology Reports, 44(5), 1747-1759.

Sources

- 1. apexbt.com [apexbt.com]

- 2. LY2090314 | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. probiologists.com [probiologists.com]

- 6. caymanchem.com [caymanchem.com]

- 7. GSK-3 as potential target for therapeutic intervention in cancer | Oncotarget [oncotarget.com]

- 8. Oncology Reports [spandidos-publications.com]

- 9. The role of glycogen synthase kinase 3 (GSK3) in cancer with emphasis on ovarian cancer development and progression: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lithium and Therapeutic Targeting of GSK-3 | MDPI [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. An open-label phase 2 study of glycogen synthase kinase-3 inhibitor LY2090314 in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

Technical Deep Dive: LY-2090314 Mechanism & Experimental Framework

Topic: LY-2090314 GSK-3 Inhibition Pathway Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Development Scientists[1][2]

Executive Summary

LY-2090314 is a potent, selective, ATP-competitive small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4][5] Unlike non-specific lithium salts, LY-2090314 demonstrates nanomolar affinity for both GSK-3

Molecular Mechanism: The Canonical Wnt Axis

To understand the causality behind experimental designs involving LY-2090314, one must master the specific node it targets within the Wnt signaling cascade.

The Destruction Complex

In the absence of Wnt ligands, cytoplasmic

-

Axin: The scaffolding protein.[2]

-

APC (Adenomatous Polyposis Coli): A tumor suppressor.[2]

-

CK1 (Casein Kinase 1): Initiates phosphorylation.[2]

-

GSK-3

: Performs the critical phosphorylation at Ser33/Ser37/Thr41.[1][2]

Phosphorylation by GSK-3

LY-2090314 Intervention

LY-2090314 binds to the ATP-binding pocket of GSK-3, preventing the phosphorylation of

-

Inhibition: The kinase activity of the destruction complex is halted.[2]

-

Stabilization: Unphosphorylated

-catenin escapes ubiquitination.[1][2] -

Translocation:

-catenin accumulates in the cytosol and translocates to the nucleus.[2] -

Transcription: It binds to TCF/LEF transcription factors, displacing Groucho repressors and recruiting co-activators to drive the expression of target genes such as AXIN2, CCND1 (Cyclin D1), and MYC.[2]

Pathway Visualization

The following diagram illustrates the molecular intervention of LY-2090314 within the Wnt signaling cascade.

Caption: Figure 1. Mechanism of Action. LY-2090314 inhibits GSK-3, preventing

Compound Characterization & Selectivity

Researchers must account for the specific physicochemical properties of LY-2090314 when designing dosing regimens.[2] The compound exhibits high selectivity, minimizing off-target kinase inhibition which is a common failure point in early drug discovery.

Table 1: Physicochemical & Pharmacological Profile

| Parameter | Value/Description | Context for Experimental Design |

| CAS Number | 603288-22-8 | Unique identifier for sourcing.[1][2][4][6] |

| Molecular Weight | 512.53 g/mol | Use for molarity calculations (e.g., 20 nM prep).[2] |

| IC50 (GSK-3 | 1.5 nM | Nanomolar potency confirms high affinity.[2][4][5][6][7] |

| IC50 (GSK-3 | 0.9 nM | Slightly higher potency against the beta isoform.[1][2][4][5][6][8][9] |

| Solubility | DMSO (>90 mg/mL) | Insoluble in water.[2][6] Stock solutions must be DMSO-based.[1][2] |

| Selectivity | >10-fold vs. broad kinase panel | High specificity reduces confounding variables in signaling assays.[2] |

| Clinical Dosing | ~25 mg/kg (Murine Xenograft) | Reference for in vivo translational studies.[2] |

Experimental Protocols (Self-Validating Systems)

Protocol A: Validation of Target Engagement (Western Blot)

Objective: Confirm that LY-2090314 is physically inhibiting GSK-3 activity within the cell.[1][2]

Causality: Since direct measurement of kinase activity in live cells is difficult, we measure the substrate. An increase in total

Step-by-Step Methodology:

-

Cell Seeding: Plate A375 (Melanoma) or AML cells at

cells/well in 6-well plates. Allow 24h attachment. -

Treatment:

-

Lysis: Wash with ice-cold PBS.[1][2] Lyse using RIPA buffer supplemented with Protease Inhibitors (to preserve total protein) and Phosphatase Inhibitors (Critical: Sodium Orthovanadate/NaF to preserve phosphorylation states).

-

Fractionation (Optional but Recommended): To prove nuclear translocation, use a nuclear extraction kit to separate cytoplasmic and nuclear fractions.[2]

-

Immunoblotting:

-

Primary Ab 1: Anti-

-catenin (Total).[1][2] Expectation: Increase in band intensity. -

Primary Ab 2: Anti-Phospho-

-catenin (Ser33/37/Thr41).[1][2] Expectation: Decrease in band intensity relative to total. -

Primary Ab 3: Anti-Axin2.[2] Expectation: Increase (downstream target gene product).

-

Loading Control: GAPDH (Cytoplasmic) and Lamin B1 (Nuclear).[1][2]

-

Protocol B: Functional Wnt Activation (TOPFlash Reporter Assay)

Objective: Verify that the stabilized

Workflow Diagram:

Caption: Figure 2.[1][2] TOPFlash Reporter Assay Workflow. A standard method to quantify functional Wnt pathway activation induced by GSK-3 inhibition.[1][2]

Clinical & Translational Context

While LY-2090314 is a potent tool in vitro, its clinical application highlights the complexity of the tumor microenvironment.

-

Monotherapy Limitations: In Phase II trials for AML (NCT01214603), LY-2090314 showed acceptable safety but limited single-agent efficacy.[1][2] This suggests that while Wnt activation is achieved, cancer cells may utilize compensatory survival pathways.[2]

-

Combination Synergy: The drug shows greater promise as a sensitizer.[2] For example, in pancreatic cancer models, GSK-3 inhibition sensitizes cells to platinum-based chemotherapies and gemcitabine by preventing the DNA damage repair response often mediated by GSK-3.[1]

-

Biomarkers: Axin2 mRNA expression is the standard pharmacodynamic biomarker used in clinical trials to verify systemic target engagement.[2]

References

-

Atkinson, J. M., et al. (2015).[2][4] "Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3." PLOS ONE. Link

-

MedChemExpress. "LY2090314 Product Information & Biological Activity." MedChemExpress. Link

-

Selleck Chemicals. "LY2090314 Datasheet: GSK-3 Inhibitor Protocols." SelleckChem.[2][5] Link

-

National Institutes of Health (NIH). "Clinical Trial NCT01214603: Study of GSK-3 Inhibitor LY2090314 in Patients With Acute Leukemia."[2] ClinicalTrials.gov.[2] Link[1][2][7]

-

Zemskova, M., et al. (2018).[2] "Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro." Journal of Pediatric Surgery. Link

Sources

- 1. LY2090314 | CAS 603288-22-8 | Cayman Chemical | Biomol.com [biomol.com]

- 2. apexbt.com [apexbt.com]

- 3. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. LY2090314 | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GSK-3 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 9. LY2090314 | GSK-3 | TargetMol [targetmol.com]

A Technical Guide to LY-2090314: A Potent and Selective GSK-3 Inhibitor

Abstract

LY-2090314 is a potent, selective, and ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3), targeting both GSK-3α and GSK-3β isoforms with nanomolar efficacy.[1][2] Developed by Eli Lilly, this agent has been a critical tool for investigating the therapeutic potential of activating the canonical Wnt/β-catenin signaling pathway in various oncological settings.[3][4] By preventing the GSK-3-mediated phosphorylation and subsequent degradation of β-catenin, LY-2090314 leads to its stabilization and nuclear translocation, thereby inducing the expression of Wnt target genes.[5][6] Preclinical studies have demonstrated significant pro-apoptotic activity in melanoma and neuroblastoma cell lines, notably including models resistant to other targeted therapies.[6][7] While LY-2090314 showed an acceptable safety profile in clinical trials for advanced solid tumors and acute myeloid leukemia (AML), it exhibited limited single-agent clinical benefit, highlighting the complex role of the Wnt pathway in cancer therapy.[8][9][10] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data for LY-2090314, along with detailed experimental protocols for its research application.

Introduction: Targeting a Multifaceted Kinase

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that functions as a critical negative regulator in the canonical Wnt/β-catenin signaling pathway.[11] In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin as part of a "destruction complex," targeting it for ubiquitination and proteasomal degradation. This keeps the pathway inactive. Dysregulation of this pathway is implicated in numerous cancers, although its role can be context-dependent, acting as either an oncogenic driver or a tumor suppressor.[12] For instance, a loss of β-catenin expression has been observed with melanoma progression, suggesting that activation of the Wnt pathway could be beneficial.[12]

This created a strong rationale for the development of GSK-3 inhibitors. LY-2090314 emerged as a highly potent and selective tool compound and clinical candidate designed to pharmacologically activate the Wnt/β-catenin pathway by directly inhibiting GSK-3.[10][13] Its development has allowed for a deeper exploration of this therapeutic hypothesis in both laboratory and clinical settings.[14]

Chemical and Physicochemical Profile

Chemical Identity

LY-2090314 is a complex heterocyclic molecule belonging to the diazepinoindole class.[5] Its structure is central to its high-affinity binding to the ATP pocket of GSK-3.[5][11]

| Identifier | Value |

| IUPAC Name | 3-[9-fluoro-2-(piperidine-1-carbonyl)-1,2,3,4-tetrahydro-[1][15]diazepino[6,7,1-hi]indol-7-yl]-4-(imidazo[1,2-a]pyridin-3-yl)-1H-pyrrole-2,5-dione[11] |

| CAS Number | 603288-22-8[15] |

| Molecular Formula | C₂₈H₂₅FN₆O₃[15] |

| Canonical SMILES | FC1=C([H])C2=C(C(C(C(C(N([H])C3=O)=O)=C3C4=C([H])N=C5N4C([H])=C([H])C([H])=C5[H])=C6[H])=C1[H])N6C([H])([H])C([H])([H])N(C(N7C([H])([H])C([H])([H])C([H])([H])C([H])([H])C7([H])[H])=O)C2([H])[H][11] |

Physicochemical Properties

The physicochemical properties of LY-2090314 influence its handling, formulation, and pharmacokinetic behavior. It is a crystalline solid that is poorly soluble in aqueous media but highly soluble in organic solvents like DMSO.[11][16]

| Property | Value |

| Molecular Weight | 512.53 g/mol [11] |

| Appearance | Crystalline solid[16] |

| Solubility | Insoluble in Water[17]≥91 mg/mL in DMSO[11]~4.27 mg/mL in Ethanol (with warming)[11] |

| Storage | Store powder at -20°C for long-term stability (≥ 4 years)[15] |

Mechanism of Action

Potent and Selective Inhibition of GSK-3

LY-2090314 is an ATP-competitive inhibitor of both GSK-3 isoforms.[18] It exhibits exceptional potency, with half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range.

The compound is highly selective for GSK-3. When tested against a large panel of other kinases, it demonstrated greater than 10-fold selectivity, ensuring that its biological effects are primarily driven by on-target GSK-3 inhibition.[15] This selectivity is a critical attribute, as off-target kinase inhibition is a common source of toxicity for kinase inhibitors.

Activation of the Canonical Wnt/β-catenin Pathway

The primary consequence of GSK-3 inhibition by LY-2090314 is the activation of the Wnt/β-catenin signaling cascade.[6]

-

Inhibition of Phosphorylation: LY-2090314 binds to the ATP pocket of GSK-3, preventing it from phosphorylating its substrates, most notably β-catenin.[5][11]

-

β-catenin Stabilization: Unphosphorylated β-catenin is not recognized by the ubiquitin ligase machinery and thus evades proteasomal degradation.[5]

-

Accumulation and Translocation: Stabilized β-catenin accumulates in the cytoplasm and subsequently translocates to the nucleus.[6]

-

Gene Transcription: In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, such as AXIN2 and CCND1 (Cyclin D1).[6][19]

Caption: Mechanism of LY-2090314 action on the Wnt/β-catenin pathway.

Pharmacodynamic Biomarkers of Target Engagement

The activation of the Wnt pathway can be confirmed by measuring specific biomarkers in treated cells or tissues. The most reliable indicators of LY-2090314 activity are:

-

Decreased p-GSK3α/β: A direct measure of target inhibition.[6]

-

Increased total β-catenin: Demonstrates stabilization of the protein.[1][6]

-

Increased Axin2: As a direct transcriptional target of the Wnt pathway, Axin2 protein and mRNA levels serve as a robust downstream biomarker of pathway activation.[1][6][18]

These markers were successfully used in both preclinical and clinical studies to confirm that LY-2090314 had an on-target effect.[4][9]

Preclinical Pharmacology

In Vitro Antitumor Activity

LY-2090314 has demonstrated potent antiproliferative and pro-apoptotic activity, particularly in melanoma cell lines.[6][15] This effect was notably independent of the BRAF or NRAS mutation status, which are common oncogenic drivers in melanoma.[6][12]

| Cell Line (Cancer Type) | Genotype | LY-2090314 IC₅₀ (nM) | Reference |

| A375 (Melanoma) | BRAF V600E | 6.0 - 11.8 | [15] |

| M14 (Melanoma) | BRAF WT / NRAS WT | 6.0 - 11.8 | [15] |

| SK-MEL-30 (Melanoma) | NRAS Q61L | ~10 | [18] |

| Other Solid Tumors | Various | >430 - >20,000 | [15][18] |

| NGP (Neuroblastoma) | MYCN Amplified | ~10-100 (Effective Range) | [7] |

| SH-SY-5Y (Neuroblastoma) | MYCN Non-amplified | ~10-100 (Effective Range) | [7] |

The data clearly indicate a therapeutic window, with melanoma and neuroblastoma cells showing high sensitivity while other solid tumor lines were largely resistant.[7][15] Critically, LY-2090314 remained active in melanoma cell lines that had developed resistance to the BRAF inhibitor vemurafenib, suggesting an independent mechanism of action that could overcome certain forms of drug resistance.[4][11]

Induction of Apoptosis and β-catenin Dependency

The primary mechanism of cell death induced by LY-2090314 is apoptosis.[6] Treatment of sensitive melanoma cells with the compound leads to a time-dependent increase in cleaved caspase-3/7 and cleaved PARP, both hallmarks of apoptosis.[6]

The causality behind this effect was established through genetic experiments. The knockdown of β-catenin using shRNA in sensitive A375 and M14 melanoma cells conferred resistance to LY-2090314.[12][15] This finding provides definitive evidence that the cytotoxic effects of GSK-3 inhibition by LY-2090314 are dependent on the stabilization of β-catenin and subsequent activation of the Wnt pathway.[12][15]

In Vivo Efficacy and Pharmacokinetics

In animal models, LY-2090314 demonstrated single-agent antitumor activity. Intravenous administration of LY-2090314 in mice bearing A375 melanoma xenografts resulted in a significant tumor growth delay.[1][4] Furthermore, the compound showed synergistic effects when combined with the standard-of-care chemotherapy agent dacarbazine (DTIC).[15]

Pharmacokinetic studies revealed that LY-2090314 has high clearance and a short half-life across species, necessitating specific dosing schedules to maintain target engagement.[1][11]

| Species | Half-life (t₁/₂) (hours) | Clearance | Volume of Distribution (Vd) |

| Rat | ~0.4 | High (approximating hepatic blood flow) | ~1-2 L/kg |

| Dog | ~0.7 | High | ~1-2 L/kg |

| Human | ~1.8 - 3.4 | High | ~1-2 L/kg |

The compound is rapidly cleared via extensive metabolism, with metabolites excreted primarily through biliary pathways into the feces.[1][11]

Clinical Development and Findings

Phase I Studies in Advanced Solid Tumors

A first-in-human Phase I dose-escalation study evaluated intravenous LY-2090314 in patients with advanced solid tumors, both as a monotherapy and in combination with pemetrexed and carboplatin.[10][13] The study established an acceptable safety profile and determined the maximum tolerated dose (MTD) for the combination therapy to be 40 mg.[10][13] While some patients experienced stable disease and a few partial responses were observed, the overall contribution of LY-2090314 to these outcomes required further investigation.[10]

Phase II Study in Acute Myeloid Leukemia (AML)

Based on preclinical data suggesting a role for GSK-3 in hematological malignancies, a Phase II study was conducted to evaluate single-agent LY-2090314 in 20 patients with AML.[8][9][10] Patients received 40 mg of LY-2090314 on various schedules.[8][20]

The study confirmed on-target activity, as evidenced by changes in β-catenin levels in patient samples.[8][9] However, despite the acceptable safety profile, the trial reported limited clinical benefit, with no complete or partial remissions observed.[8][20] These results suggest that while GSK-3 is a valid target, its inhibition as a monotherapy may be insufficient to drive durable responses in AML at the doses and schedules tested.[8]

Safety and Tolerability Profile

Across clinical trials, LY-2090314 was generally well-tolerated.[9][10] The most frequently reported drug-related treatment-emergent adverse events (TEAEs) were mild to moderate and included:

-

Decreased appetite[8]

-

Nausea[8]

-

Fatigue[9]

-

Hematologic toxicities (febrile neutropenia, thrombocytopenia)[8]

Clinically non-significant QT interval prolongation and visual disturbances were also observed in some patients.[8][20]

Experimental Protocols for Researchers

Workflow for Assessing Cellular Response to LY-2090314

A logical experimental cascade is essential to validate the effects of LY-2090314 in a new cell system. The goal is to first establish a phenotypic effect (cytotoxicity) and then confirm that this effect is mediated by the intended on-target mechanism.

Caption: A logical workflow for characterizing the activity of LY-2090314.

Protocol: Cell Viability Assay

This protocol is designed to determine the IC₅₀ of LY-2090314 in a panel of adherent cell lines over 72 hours.

Rationale: The 72-hour time point allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects. The CellTiter-Glo® Luminescent Cell Viability Assay is chosen for its sensitivity, measuring ATP levels as an indicator of metabolically active cells.[6]

Methodology:

-

Cell Plating: Seed cells in a 96-well, clear-bottom, white-walled plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of LY-2090314 in 100% DMSO.[18] Perform serial dilutions in culture medium to create a range of concentrations (e.g., 1 nM to 20 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Dosing: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the appropriate drug concentrations or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read luminescence on a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle-treated controls (as 100% viability). Plot the normalized values against the log of the drug concentration and fit a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol: Western Blot Analysis for Wnt Pathway Activation

This protocol details the detection of key pharmacodynamic biomarkers following a short-term treatment with LY-2090314.

Rationale: Western blotting provides semi-quantitative data on protein levels and post-translational modifications, making it ideal for confirming the mechanism of action.[6][19] A time course is included to observe the dynamic changes in protein stabilization and gene expression.[1]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A375 melanoma) in 6-well plates and grow to ~70-80% confluency. Treat cells with an effective concentration of LY-2090314 (e.g., 20 nM) or vehicle (0.1% DMSO) for various time points (e.g., 0, 2, 8, 24 hours).[1][6]

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Rabbit anti-p-GSK-3β (Ser9)

-

Rabbit anti-GSK-3β

-

Rabbit anti-β-catenin

-

Rabbit anti-Axin2

-

Mouse anti-GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity using densitometry software, normalizing to the loading control.

Conclusion and Future Directions

LY-2090314 is a seminal molecule in the study of GSK-3 inhibition. It has unequivocally demonstrated high potency and selectivity for its target, leading to robust activation of the Wnt/β-catenin pathway. Preclinical data strongly supported its development, particularly for melanoma, where it showed promise in overcoming resistance to other targeted agents.[4][15]

However, its clinical journey underscores the challenges of translating this mechanism into patient benefit. The limited efficacy observed in solid tumors and AML suggests that transiently activating the Wnt pathway with a short-half-life agent may be insufficient as a monotherapy.[8][10] Future research could explore LY-2090314 in combination with other agents, such as immunotherapy, where GSK-3 inhibition has been shown to enhance NK cell activity.[21] Additionally, its use as a chemical probe remains invaluable for dissecting the complex and context-dependent roles of GSK-3 and the Wnt pathway in both health and disease.

References

-

Atkinson, J.M., Rank, K.B., Zeng, Y., et al. (2015). Activating the Wnt/β-catenin pathway for the treatment of melanoma--application of LY2090314, a novel selective inhibitor of glycogen synthase kinase-3. PLoS One, e0125028. [Link]

-

Rizzieri, D. A., Cooley, S., Odenike, O., et al. (2016). An open-label phase 2 study of glycogen synthase kinase-3 inhibitor LY2090314 in patients with acute leukemia. Leukemia & Lymphoma, 57(8), 1800-6. [Link]

-

National Center for Biotechnology Information. (n.d.). Ly-2090314. PubChem Compound Database. [Link]

-

Inxight Drugs. (n.d.). LY-2090314. National Center for Advancing Translational Sciences. [Link]

-

Rizzieri, D. A., Cooley, S., Odenike, O., et al. (2016). An open-label phase 2 study of glycogen synthase kinase-3 inhibitor LY2090314 in patients with acute leukemia. Taylor & Francis Online, 57(8), 1800-1806. [Link]

-

PLOS ONE. (n.d.). Figure 1: LY2090314 is a GSK inhibitor which elevated Wnt signaling in melanoma cell lines. PLOS ONE Journals. [Link]

-

Atkinson, J.M., Rank, K.B., Zeng, Y., et al. (2015). Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3. National Center for Biotechnology Information. [Link]

-

O'Bryan, J.P., & Grandis, J.R. (2017). Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer. National Center for Biotechnology Information. [Link]

-

O'Bryan, J.P., & Grandis, J.R. (2017). Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a Target for the Treatment of Cancer. Clinical Cancer Research, 23(8), 1889-1894. [Link]

-

Atkinson, J.M., Rank, K.B., Zeng, Y., et al. (2015). Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3. PubMed. [Link]

-

Patsnap. (2025). What GSK-3 inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]

-

ResearchGate. (n.d.). Western blot analyses of proteins in the Wnt/β-catenin signaling... ResearchGate. [Link]

-

ResearchGate. (n.d.). LY2090314 is a GSK inhibitor which elevated Wnt signaling in melanoma... ResearchGate. [Link]

-

Rizzieri, D. A., Cooley, S., Odenike, O., et al. (2016). An open-label phase 2 study of glycogen synthase kinase-3 inhibitor LY2090314 in patients with acute leukemia. Taylor & Francis Online. [Link]

-

Alma Mater Studiorum Università di Bologna. (n.d.). GSK-3: a multifaceted player in acute leukemias. Institutional Research Archive. [Link]

-

Inxight Drugs. (n.d.). LY-2090314. National Center for Advancing Translational Sciences. [Link]

-

Figshare. (2015). Western blot analysis of Wnt signaling pathway components. Figshare. [Link]

-

Pal, R., He, K., Chen, Y., et al. (2018). Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro. BMC Cancer, 18(1), 548. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). LY2090314. IUPHAR/BPS. [Link]

-

Cuzzocrea, S., Genovese, T., & Paterniti, I. (2020). The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment. MDPI. [Link]

-

LabPro Services. (n.d.). LY2090314, Wnt/ß-Catenin pathway activator / GSK-3 inhibitor, 5mg, CAS# 603288-22-8. Lab Procurement Services. [Link]

-

Liu, Y., Zhang, J., & Li, L. (2014). Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist. National Center for Biotechnology Information. [Link]

-

Nusse, R. (n.d.). How to detect and activate Wnt signaling. The WNT Homepage - Stanford University. [Link]

-

Scott, P.J.H., et al. (2021). Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. National Center for Biotechnology Information. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). LY2090314. IUPHAR/BPS. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. LY-2090314 [drugs.ncats.io]

- 4. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ly-2090314 | C28H25FN6O3 | CID 10029385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]

- 7. Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An open-label phase 2 study of glycogen synthase kinase-3 inhibitor LY2090314 in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. apexbt.com [apexbt.com]

- 12. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 15. caymanchem.com [caymanchem.com]

- 16. LY2090314 | CAS 603288-22-8 | Cayman Chemical | Biomol.com [biomol.com]

- 17. selleckchem.com [selleckchem.com]

- 18. LY2090314 | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

In vitro studies of LY-2090314

An In-Depth Technical Guide to the In Vitro Characterization of LY-2090314, a Potent GSK-3 Inhibitor

Introduction

LY-2090314 is a potent, selective, and ATP-competitive small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] With IC50 values in the low nanomolar range for both GSK-3α (1.5 nM) and GSK-3β (0.9 nM), it represents a powerful tool for interrogating GSK-3 signaling and a potential therapeutic agent.[1][3][4] GSK-3 is a constitutively active serine/threonine kinase that acts as a critical negative regulator in the canonical Wnt/β-catenin signaling pathway.[3][5] In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3, therefore, mimics Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin, where it associates with TCF/LEF transcription factors to drive the expression of target genes.[5][6]

Dysregulation of the Wnt/β-catenin pathway is implicated in numerous pathologies, including cancer. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the essential in vitro methodologies required to characterize the biochemical activity, mechanism of action, and cellular effects of LY-2090314. It moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and well-validated in vitro data package.

Section 1: Biochemical and Cellular Target Engagement

The foundational step in characterizing any inhibitor is to confirm its direct interaction with the intended target and verify its effect on the downstream signaling pathway within a cellular context.

Core Mechanism: GSK-3 Inhibition and Wnt Pathway Activation

LY-2090314's primary mechanism involves binding to the ATP pocket of GSK-3, preventing the phosphorylation of its substrates, most notably β-catenin. This action leads to the stabilization of β-catenin, its accumulation in the cytoplasm, and subsequent translocation to the nucleus to activate gene expression.[1][7] Key genes upregulated by this pathway, such as Axin2, serve as reliable pharmacodynamic biomarkers of target engagement.[6][8]

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of LY-2090314.

In Vitro Kinase Assay: Determining Direct Inhibitory Potency

Scientific Rationale: A cell-free biochemical assay is the gold standard for determining the direct inhibitory activity (IC50) of a compound against its purified enzyme target. This ensures that the observed activity is not confounded by cellular factors like membrane permeability or off-target effects. Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.[9]

Experimental Protocol: GSK-3β Kinase Assay (ADP-Glo™)

-

Reagent Preparation:

-

Prepare a serial dilution of LY-2090314 in a kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%). The concentration range should span from low picomolar to high nanomolar to accurately determine the IC50.

-

Dilute purified recombinant GSK-3β enzyme and its substrate (e.g., GSK Substrate Peptide) in kinase buffer.[10]

-

Prepare ATP at a concentration near its Km for the enzyme to ensure competitive inhibition is accurately measured.

-

-

Reaction Setup (384-well plate format):

-

Add 2.5 µL of LY-2090314 dilution or vehicle control (1% DMSO) to appropriate wells.

-

Add 5 µL of diluted GSK-3β enzyme to all wells except "no enzyme" controls.

-

Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to all wells.

-

-

Incubation & Detection:

-

Incubate the plate at 30°C for 45-60 minutes, ensuring the reaction remains in the linear range.[11]

-

Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]

-

Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[9][11]

-

-

Data Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each LY-2090314 concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Data Summary: LY-2090314 Direct Kinase Inhibition

| Target | IC50 Value | Source |

|---|---|---|

| GSK-3α | 1.5 nM | [1][12] |

Western Blot Analysis: Confirming Cellular Pathway Modulation

Scientific Rationale: Western blotting is essential for visualizing the direct consequences of GSK-3 inhibition within the cell. This technique allows for the quantification of changes in the phosphorylation status of key proteins and the resulting stabilization of downstream effectors. A time-course and dose-response analysis provides a comprehensive picture of the drug's pharmacodynamic effect.

Experimental Protocol: Western Blot for Wnt Pathway Markers

-

Cell Culture and Treatment:

-

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Determine protein concentration using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Immunoblotting:

-

Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Expected Outcome: Treatment with LY-2090314 should lead to a time- and dose-dependent decrease in the phosphorylation of β-catenin (at Ser33/37/Thr41) and a corresponding increase in total β-catenin and Axin2 protein levels.[7][8]

Section 2: Assessing Cellular Phenotypes

Following confirmation of on-target activity, the next critical step is to determine the functional consequences of GSK-3 inhibition on cancer cell viability, proliferation, and survival.

Caption: Experimental workflow for assessing cellular responses to LY-2090314.

Cell Viability & Cytotoxicity Assays

Scientific Rationale: These assays provide a quantitative measure of the drug's impact on cell populations. Assays like MTT measure mitochondrial reductase activity, while luminescent assays like CellTiter-Glo® measure intracellular ATP levels.[8][16] Both serve as robust indicators of the number of viable cells. A 72-hour time point is often used to capture the full effect of the compound.[6]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of LY-2090314 to the wells. Include "vehicle control" wells (DMSO) and "no cell" wells for background measurement.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Signal Detection:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence with a plate reader.

-

Data Analysis: Subtract the average background luminescence from all measurements. Normalize the data to the vehicle control (100% viability) and calculate the IC50 value by non-linear regression.

Data Summary: LY-2090314 Antiproliferative Activity

| Cell Line Type | Representative IC50 (72h) | Rationale | Source |

|---|---|---|---|

| Melanoma | ~10 nM | High sensitivity due to Wnt pathway dependence. | [2][6] |

| Neuroblastoma | ~20-50 nM | Sensitive, shows apoptotic response. | [13][17] |

| Other Solid Tumors (e.g., Colon) | >10 µM | Generally insensitive, indicating a specific context of activity. |[2][6] |

Apoptosis Assays

Scientific Rationale: To determine if the observed reduction in cell viability is due to programmed cell death (apoptosis), specific markers must be measured. Caspases are key executioner proteins in the apoptotic cascade, and their activity can be quantified.[17] Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspases, and its cleavage is a hallmark of apoptosis.[8]

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Assay Setup: Plate and treat cells in a 96-well opaque plate as described for the viability assay (Section 2.1). A 48- or 72-hour incubation is typical.

-

Reagent Addition:

-

Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of the reagent to each 100 µL of cell culture.

-

-

Incubation & Measurement:

-

Gently mix the contents and incubate at room temperature for 1-2 hours, protected from light.

-

Measure the resulting luminescence, which is directly proportional to caspase-3/7 activity.

-

Validation via Western Blot: Confirm apoptosis by performing a Western blot (as per protocol 1.2) on lysates from treated cells using an antibody that detects both full-length and cleaved PARP. An increase in the cleaved PARP fragment confirms apoptotic induction.[13][17]

Section 3: Mechanistic Validation Using Genetic Approaches

Scientific Rationale: To definitively link the antiproliferative and pro-apoptotic effects of LY-2090314 to its intended mechanism (inhibition of GSK-3 and stabilization of β-catenin), it is crucial to use genetic tools like RNA interference. These experiments provide the highest level of evidence for on-target activity.

Caption: Logical framework for validating mechanism using shRNA knockdown.

Experimental Protocol: shRNA-mediated Knockdown of β-catenin

-

Generate Stable Cell Lines:

-

Transduce melanoma or neuroblastoma cells with lentiviral particles containing either a non-targeting control shRNA or multiple independent shRNAs targeting β-catenin (CTNNB1).

-

Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin).

-

-

Verify Knockdown:

-

Confirm the reduction of β-catenin protein expression in the knockdown cell lines compared to the control cell line via Western blot (as per protocol 1.2).

-

-

Functional Assay:

-

Perform a cell viability assay (as per protocol 2.1) on both the control and β-catenin knockdown cell lines, treating each with a dose range of LY-2090314.

-

-

Data Analysis:

The in vitro characterization of LY-2090314 requires a multi-faceted and logical approach. The methodologies detailed in this guide—from initial biochemical potency determination to cellular pathway analysis, phenotypic assessment, and rigorous genetic validation—provide a robust framework for establishing its mechanism of action. The data collectively demonstrate that LY-2090314 is a highly potent inhibitor of GSK-3 that exerts its powerful antiproliferative and pro-apoptotic effects in specific cancer models, such as melanoma and neuroblastoma, through the activation of the β-catenin signaling pathway.[7][13] These foundational in vitro studies are indispensable for validating the therapeutic hypothesis and guiding further preclinical and clinical investigation.

References

-

Atkinson, J. M., Rank, K. B., Zeng, Y., et al. (2015). Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3. PLOS ONE, 10(4), e0125028. Retrieved from [Link]

-

Kunnimalaiyaan, S., Schwartz, V., Jackson, I. A., & Kunnimalaiyaan, M. (2018). Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro. BMC Cancer, 18(1), 549. Retrieved from [Link]

-

Kunnimalaiyaan, S., Schwartz, V., Jackson, I. A., & Kunnimalaiyaan, M. (2018). Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro. PubMed. Retrieved from [Link]

-

Atkinson, J. M., Rank, K. B., Zeng, Y., et al. (2015). Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3. PMC. Retrieved from [Link]

-

Atkinson, J. M., Rank, K. B., Zeng, Y., et al. (2015). Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3. PubMed. Retrieved from [Link]

-

Atkinson, J. M., et al. (2015). Figure 1: LY2090314 is a GSK inhibitor which elevated Wnt signaling in melanoma... ResearchGate. Retrieved from [Link]

-

Kunnimalaiyaan, S., et al. (2018). Figure 3: LY2090314 decreased GSK-3 phosphorylation and attenuate apoptosis... ResearchGate. Retrieved from [Link]

-

Gari, H., et al. (2020). Figure 4: LY2090314-mediated WNT stimulation leads to β-catenin stabilization in... ResearchGate. Retrieved from [Link]

-

Kunnimalaiyaan, S., et al. (2018). Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro. ResearchGate. Retrieved from [Link]

-

BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

-

O'Reilly, K. E., et al. (2017). Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer. PMC. Retrieved from [Link]

-

Campos-Bedolla, P., Walter, F. R., Veszelka, S., & Deli, M. A. (2014). Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells. PMC. Retrieved from [Link]

-

Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Harvard University. Retrieved from [Link]

-

Singh, A., et al. (2024). Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. bioRxiv. Retrieved from [Link]

-

Jiang, J., et al. (n.d.). Figure 2: A, Western blot analysis showing the kinetics of GSK3 phosphorylation... ResearchGate. Retrieved from [Link]

-

Singh, S. K., et al. (2019). Glycogen synthase kinase 3-β inhibition induces lymphangiogenesis through β- catenin-dependent and mTOR-independent pathways. Semantic Scholar. Retrieved from [Link]

-

Vigo Avocats. (n.d.). Cell Viability Assay Protocol Researchgate. Vigo Avocats. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. LY2090314 | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

- 17. Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Discovery and Development of LY-2090314

This guide provides a comprehensive overview of the scientific rationale, discovery, and early-stage development of LY-2090314, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Designed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, key preclinical validation experiments, and initial clinical findings that have defined the trajectory of this compound.

The Scientific Imperative: Targeting Glycogen Synthase Kinase-3 in Oncology

Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase, was first identified for its role in glycogen metabolism. However, subsequent research has revealed it to be a master regulator of numerous cellular signaling pathways critical for cell proliferation, differentiation, and apoptosis. Unlike many kinases that are activated by stimuli, GSK-3 is constitutively active in resting cells and is inactivated in response to various signals. This unique regulatory mechanism positions GSK-3 as a pivotal node in cellular homeostasis.

One of the most critical roles of GSK-3 in oncology is its function as a key negative regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Aberrant activation of the Wnt pathway, often leading to the accumulation of β-catenin, is a well-established driver in many cancers. Therefore, the central hypothesis driving the development of LY-2090314 was that inhibiting GSK-3 would stabilize β-catenin, modulate Wnt signaling, and thereby induce anti-tumor effects.

Discovery and Selectivity of LY-2090314

LY-2090314, with the chemical name 3-(9-fluoro-2-(piperidine-1-carbonyl)-1,2,3,4-tetrahydro-diazepino[6,7,1-hi]indol-7-yl)-4-(imidazo[1,2-a]pyridin-3-yl)-1H-pyrrole-2,5-dione, emerged from a focused drug discovery program aimed at identifying potent and selective ATP-competitive inhibitors of GSK-3. The compound demonstrated high potency against both GSK-3 isoforms, with IC50 values in the low nanomolar range.

| Parameter | Value | Reference |

| Target | Glycogen Synthase Kinase-3 (GSK-3) | |

| IC50 (GSK-3α) | 1.5 nM | |

| IC50 (GSK-3β) | 0.9 nM | |

| Mechanism | ATP-competitive inhibitor | |

| A summary of LY-2090314's in vitro potency. |

A critical aspect of its early development was ensuring high selectivity for GSK-3 over other kinases to minimize off-target effects. Kinase panel screening revealed that LY-2090314 is highly selective for GSK-3, a desirable characteristic for a therapeutic candidate.

Mechanism of Action: Wnt Pathway Activation

The primary mechanism of action of LY-2090314 is the inhibition of GSK-3, which leads to the activation of the canonical Wnt/β-catenin signaling pathway.

Signaling Pathway Diagram

Caption: Canonical Wnt signaling pathway modulation by LY-2090314.

Experimental Validation

The proposed mechanism was validated through a series of preclinical experiments. Treatment of various cancer cell lines, including melanoma, with LY-2090314 led to a time-dependent stabilization and accumulation of total β-catenin protein. This was accompanied by the transcriptional induction of Axin2, a well-known downstream target of Wnt/β-catenin signaling, providing direct evidence of pathway activation. Furthermore, the cytotoxic effects of LY-2090314 were shown to be dependent on β-catenin, as knockdown of GSK-3β increased cellular sensitivity to the compound.

Preclinical Efficacy: In Vitro and In Vivo Studies

In Vitro Anti-Proliferative and Pro-Apoptotic Activity